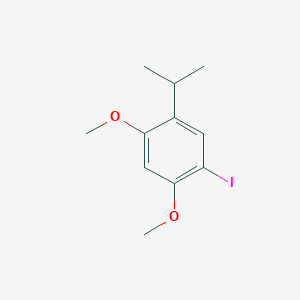

1-Iodo-5-isopropyl-2,4-dimethoxybenzene

Description

BenchChem offers high-quality 1-Iodo-5-isopropyl-2,4-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-5-isopropyl-2,4-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2,4-dimethoxy-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTLWHYKYLZHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252138 | |

| Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155371-47-3 | |

| Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155371-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

Executive Summary

1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3) is an advanced, highly substituted halogenated aromatic building block. In contemporary medicinal chemistry, it serves as a critical intermediate in the synthesis of resorcinol-derived Heat Shock Protein 90 (Hsp90) inhibitors[1]. This whitepaper provides a rigorous examination of its structural properties, physicochemical data, and field-proven experimental workflows for its utilization in cross-coupling and late-stage functionalization.

Structural and Electronic Profiling

The synthetic utility of 1-iodo-5-isopropyl-2,4-dimethoxybenzene is dictated by the precise stereoelectronic arrangement of its substituents:

-

Electronic Activation: The two methoxy groups at the 2- and 4-positions strongly donate electron density into the aromatic ring via resonance. While this makes the ring highly electron-rich, the iodine atom at C1 remains highly polarized and primed for transition-metal-catalyzed oxidative addition[2].

-

Steric Shielding: The isopropyl group at C5 provides essential steric bulk. In the context of drug development, this isopropyl group mimics the natural binding conformation required to anchor the molecule deep within the N-terminal ATP-binding pocket of Hsp90[1].

-

Masked Pharmacophore: The 2,4-dimethoxy motif acts as a robust protecting group strategy. It shields the sensitive 1,3-diol (resorcinol) system during harsh basic or transition-metal-catalyzed cross-coupling conditions, allowing for late-stage global deprotection[1].

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of the compound are summarized below to guide handling and stoichiometric calculations.

| Property | Value / Description |

| IUPAC Name | 1-Iodo-5-isopropyl-2,4-dimethoxybenzene |

| CAS Registry Number | 1155371-47-3 |

| Molecular Formula | C₁₁H₁₅IO₂ |

| Molecular Weight | 306.14 g/mol |

| Appearance | Off-white to pale yellow solid/viscous liquid |

| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in water |

| Reactivity Profile | Light-sensitive (typical of aryl iodides); stable under Ar/N₂ |

Experimental Workflows & Methodologies

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each mechanistic step.

Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol details the coupling of the title compound with trimethylsilylacetylene (TMSA) to construct the alkyne core necessary for downstream triazole-based Hsp90 inhibitors[2].

-

Causality & Rationale:

is utilized as an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triethylamine ( -

Self-Validation: The reaction progress is monitored via Thin Layer Chromatography (TLC). The highly UV-active starting material (aryl iodide) will be consumed, replaced by a lower

fluorescent spot corresponding to the TMS-protected alkyne.

Step-by-Step Methodology:

-

In a flame-dried, argon-purged Schlenk flask, suspend 1-iodo-5-isopropyl-2,4-dimethoxybenzene (344 mg, 1.12 mmol) in freshly distilled

(5.0 mL)[2]. -

Add

(48 mg, 0.05 equiv) and CuI (68 mg, 0.15 equiv) against a positive counter-flow of argon[2]. -

Introduce trimethylsilylacetylene (0.8 mL, 5.66 mmol) dropwise via a gas-tight syringe[2].

-

Heat the sealed mixture to reflux (approx. 80°C) and stir overnight under an inert atmosphere[2].

-

Cool the vial to room temperature, dilute with diethyl ether (15 mL), and filter through a tightly packed pad of Celite to remove insoluble copper and palladium salts[2].

-

Concentrate the filtrate in vacuo and purify via flash column chromatography (gradient: 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the coupled intermediate.

Protocol 2: Global Demethylation to Reveal the Resorcinol Pharmacophore

Following the construction of the extended scaffold (e.g., via azide-alkyne cycloaddition), the 2,4-dimethoxy groups must be cleaved to yield the active Hsp90-binding resorcinol[1].

-

Causality & Rationale: Boron tribromide (

) is a potent Lewis acid that coordinates to the sterically hindered methoxy oxygens. Subsequent nucleophilic attack by the bromide ion cleaves the methyl-oxygen bond. The reaction must be initiated at -78°C to prevent unwanted electrophilic bromination of the highly activated aromatic ring. -

Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to validate completion. The mass spectrum will show a definitive shift of -28 Da, corresponding to the loss of two methyl groups and the gain of two protons.

Step-by-Step Methodology:

-

Dissolve the coupled dimethoxy intermediate in anhydrous dichloromethane (DCM) (0.1 M concentration) and cool to -78°C in a dry ice/acetone bath under argon.

-

Add

(1.0 M solution in DCM, 3.0 equiv per methoxy group) dropwise over 15 minutes. -

Remove the cooling bath, allow the reaction to slowly warm to room temperature, and stir for 4–6 hours.

-

Quench the reaction carefully by cooling to 0°C and adding methanol dropwise (to destroy excess

), followed by deionized water. -

Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo to yield the active resorcinol derivative[1].

Mechanistic Pathways and Workflows

The following diagrams illustrate the logical flow of the catalytic and synthetic processes.

Caption: Catalytic cycle of Sonogashira coupling for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene.

Caption: Synthetic workflow from aryl iodide to the active Hsp90-binding resorcinol pharmacophore.

Applications in Advanced Therapeutics

The primary application of 1-iodo-5-isopropyl-2,4-dimethoxybenzene is in the synthesis of next-generation oncology therapeutics. By utilizing click chemistry (azide-alkyne cycloaddition) on the derivatized alkyne intermediate, researchers have successfully synthesized a library of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates[1].

These sophisticated molecules exhibit highly potent Hsp90 binding affinities (IC50 ~45 nM) and demonstrate an exceptional >350-fold selectivity for Hsp90 over its mitochondrial paralog, TRAP1, significantly reducing off-target toxicity[1]. Furthermore, recent immunological studies highlight the potential of these specific Hsp90 inhibitors to modulate Major Histocompatibility Complex class I (MHC-I) surface expression, thereby enhancing CD8+ T cell-mediated immune responses against evasive colorectal cancer cells[3].

References

- TopoTarget A/S. "WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use". Google Patents.

-

Jung S, et al. "Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1". Bioorganic & Medicinal Chemistry Letters, 2020. Available at: [Link]

-

bioRxiv. "Small Molecule Modulation of MHC-I Surface Expression: A Click Chemistry-Based Discovery Approach". bioRxiv Preprint, 2025. Available at: [Link]

Sources

- 1. Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]

- 3. biorxiv.org [biorxiv.org]

Thermodynamic stability data for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

An In-Depth Technical Guide to the Thermodynamic Stability and Synthetic Utility of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

Executive Summary

1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3) is a highly specialized, sterically hindered, and electron-rich aryl iodide. In modern drug development, it serves as a critical synthetic intermediate in the discovery and manufacturing of resorcinolyltriazole derivatives. These derivatives are potent, highly selective inhibitors of Heat Shock Protein 90 (Hsp90), a ubiquitous chaperone protein responsible for stabilizing oncogenic client proteins such as HER2, EGFR, and Raf-1.

This whitepaper dissects the thermodynamic stability of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, detailing how its unique bond energetics dictate its reactivity profile in palladium-catalyzed cross-coupling reactions, and outlines the self-validating protocols used to synthesize and evaluate its downstream pharmaceutical applications.

Thermodynamic Profile and Bond Energetics

The chemical behavior of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is governed by a delicate balance between the thermodynamic lability of its carbon-iodine (C-I) bond and the steric/electronic influences of its ring substituents.

-

C-I Bond Dissociation Energy (BDE): The C-I bond is the weakest of the carbon-halogen bonds. As demonstrated in gas-phase and solution studies of analogous aromatic systems, the C-I BDE is approximately 65.7 kcal/mol1[1]. This relatively low BDE, compared to the ~112 kcal/mol of an aromatic C-H bond2[2], provides the primary thermodynamic driving force for low-barrier oxidative addition by Pd(0) catalysts.

-

Electronic Effects (+M Mesomeric Effect): The methoxy groups at the 2- and 4-positions are strongly electron-donating via resonance. This increases the overall electron density of the aromatic ring. While electron-rich aryl halides typically exhibit higher activation energy barriers for oxidative addition than electron-deficient ones, the inherently low BDE of the C-I bond ensures the reaction remains thermodynamically favorable.

-

Steric Hindrance: The isopropyl group at the 5-position introduces localized steric strain. While this bulk is pharmacodynamically essential for the final drug to anchor into the hydrophobic N-terminal pocket of Hsp90, it requires highly active catalytic systems during synthesis to prevent competitive dehalogenation or catalyst poisoning.

Quantitative Thermodynamic Data Summary

| Property | Value | Mechanistic Implication |

| C-I Bond Dissociation Energy (BDE) | ~65.7 kcal/mol | Weakest aryl-halide bond; provides the primary thermodynamic driving force for oxidative addition by Pd(0). |

| C-H Bond Dissociation Energy (Ref) | ~112.0 kcal/mol | Highlights the extreme lability of the C-I bond relative to the aromatic backbone. |

| Steric Parameter (5-isopropyl) | High A-value (~2.15) | Induces localized steric strain, requiring optimized palladium catalytic systems to facilitate transmetalation. |

| Electronic Effect (2,4-dimethoxy) | Strong +M (Resonance) | Increases ring electron density, stabilizing the resulting Pd(II) intermediate post-oxidative addition. |

Synthetic Workflow: From Intermediate to Hsp90 Inhibitor

The thermodynamic instability of the C-I bond is exploited via a Sonogashira cross-coupling reaction to yield 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene. This terminal alkyne is subsequently subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a "Click chemistry" approach—to construct the 1,4-disubstituted triazole core. The resulting resorcinolyltriazole derivatives exhibit potent Hsp90 binding affinities (IC50 ~45 nM) and over 350-fold selectivity for Hsp90 over its paralog TRAP13[3].

Synthetic workflow for Hsp90 inhibitors via Sonogashira and Click chemistry.

Pharmacodynamic Application: Hsp90 Inhibition

Hsp90 is a highly abundant chaperone protein that relies on ATP hydrolysis to fold and stabilize client proteins. When the synthesized resorcinolyltriazole inhibitor binds to the N-terminal ATP pocket of Hsp90, it induces a conformational arrest. Because client proteins like HER2 cannot be stabilized, they are rapidly ubiquitinated and cleared via proteasomal degradation4[4].

Hsp90 inhibition pathway leading to proteasomal degradation of client proteins.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical or biological output directly confirms the mechanistic hypothesis.

Protocol 1: Sonogashira Cross-Coupling of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

This protocol leverages the low C-I BDE to attach an alkyne moiety.

-

Preparation: Charge a screw-cap vial with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.12 mmol), Pd(PPh3)2Cl2 (48 mg), and CuI (68 mg, 0.36 mmol).

-

Causality: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species. CuI acts as a critical co-catalyst to form a highly nucleophilic copper acetylide intermediate, lowering the activation energy for the transmetalation step.

-

-

Solvent/Base Addition: Suspend the mixture in freshly distilled triethylamine (TEA).

-

Causality: TEA serves a dual purpose as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid (HI) byproduct. This neutralization acts as a thermodynamic sink, driving the cross-coupling equilibrium forward.

-

-

Alkyne Addition: Add trimethylsilylacetylene (0.8 mL, 5.66 mmol) and stir the mixture at reflux (80°C) overnight.

-

Causality: The elevated temperature provides the necessary thermal energy to overcome the steric hindrance imposed by the 5-isopropyl group.

-

-

Validation: Monitor the reaction for the heavy precipitation of triethylammonium iodide.

-

Causality: The formation of this insoluble white/yellow salt provides a self-validating visual confirmation that the oxidative addition and subsequent reductive elimination cycles are actively occurring.

-

Protocol 2: Extracellular HER2 Degradation Assay

This protocol validates the thermodynamic binding efficacy of the synthesized drug against Hsp90.

-

Cell Culture: Plate MCF7 breast carcinoma cells in DMEM containing 10% FBS in 6-well plates.

-

Causality: MCF7 cells inherently overexpress HER2, providing a robust, high-signal baseline of the Hsp90 client protein for degradation analysis.

-

-

Inhibitor Treatment: Treat the cells with the synthesized resorcinolyltriazole derivative at varying nanomolar concentrations.

-

Causality: The inhibitor competes with ATP for the N-terminal pocket of Hsp90, arresting the chaperone cycle.

-

-

Fluorescence Measurement: Measure the quantity of extracellular HER2 present using a fluorescence-linked immunosorbent assay.

References

-

Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1. Bioorganic & Medicinal Chemistry Letters / MolAid. Available at:[Link]

- WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use.Google Patents.

-

Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol. National Institutes of Health (PMC). Available at: [Link]

-

Reaction of Naphthyl Radicals with Naphthalene. Researcher.life / Physical Chemistry Chemical Physics. Available at:[Link]

Sources

- 1. Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene - CAS号 1155371-49-5 - 摩熵化学 [molaid.com]

- 4. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]

An In-depth Technical Guide on the Electronic Effects of Methoxy Groups in 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a polysubstituted aromatic compound whose chemical behavior is dictated by a complex interplay of electronic effects from its various functional groups. This guide provides a detailed analysis of these effects, with a primary focus on the dominant influence of the two methoxy groups. By dissecting the inductive and resonance contributions of each substituent—the powerful electron-donating methoxy groups, the weakly activating isopropyl group, and the deactivating yet ortho, para-directing iodo group—we can predict the molecule's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This document serves as a resource for researchers, offering foundational principles, predictive analysis, and practical experimental protocols for the synthesis and characterization of this and similar highly-functionalized aromatic scaffolds.

Foundational Principles: The Dual Nature of Methoxy Group Electronics

To comprehend the properties of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, one must first appreciate the nuanced electronic influence of its key substituents, especially the methoxy group (-OCH₃). The methoxy group exhibits a fascinating duality, exerting two opposing electronic forces on an aromatic ring.[1]

The Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1][2][3] This electron-withdrawing inductive effect, denoted as -I, decreases the electron density of the aromatic system.

The Resonance Effect (+M)

Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring.[2][4] This donation of electron density, known as a positive mesomeric or resonance effect (+M), significantly increases the electron density at the ortho and para positions.[1][5] In aromatic systems, the resonance effect is generally more powerful than the inductive effect.[6] Consequently, the methoxy group is considered an overall electron-donating group and a strong activating group in electrophilic aromatic substitution (EAS).[4][7]

This dual influence is quantitatively captured by Hammett constants, which measure the electron-donating or -withdrawing properties of substituents. For the methoxy group, the Hammett constant is positive for the meta position (σ_meta = +0.12), indicating it is electron-withdrawing when resonance is not a factor.[3][8][9] However, it is negative for the para position (σ_para = -0.27), confirming its strong electron-donating character when resonance is operative.[2][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.viu.ca [web.viu.ca]

- 9. Methoxy group - Wikipedia [en.wikipedia.org]

CAS number and chemical identifiers for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

CAS: 1155371-47-3[1]

Part 1: Executive Summary & Chemical Identity

1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a specialized organoiodide intermediate used primarily in the synthesis of resorcinol-based Heat Shock Protein 90 (Hsp90) inhibitors.[1] Structurally, it is the iodinated dimethyl ether of 4-isopropylresorcinol .[1] Its specific substitution pattern—featuring an iodine atom para to an electron-donating methoxy group and ortho to another—makes it a highly reactive partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

This compound serves as a critical "molecular handle," allowing researchers to attach the pharmacologically active 5-isopropyl-2,4-dimethoxyphenyl moiety to heterocyclic scaffolds (such as triazoles or isoxazoles) during structure-based drug design (SBDD) campaigns targeting oncology indications.[1]

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 1155371-47-3 |

| IUPAC Name | 1-iodo-2,4-dimethoxy-5-(propan-2-yl)benzene |

| Common Synonyms | 1-Iodo-2,4-dimethoxy-5-isopropylbenzene; 4-Iodo-5-isopropylveratrole (ambiguous); 5-Isopropyl-2,4-dimethoxyiodobenzene |

| Molecular Formula | C₁₁H₁₅IO₂ |

| Molecular Weight | 306.14 g/mol |

| SMILES | COC1=C(C(C)C)C=C(I)C(OC)=C1 |

| InChI Key | QBTLWHYKYLZHKG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow crystalline solid or oil (depending on purity) |

Part 2: Structural Analysis & Synthetic Logic

The Substitution Pattern

The molecule features a 1,2,4,5-substitution pattern on the benzene ring. This arrangement is non-trivial and dictates the molecule's chemical behavior:

-

Electronic Activation: The two methoxy groups at positions 2 and 4 are strong electron-donating groups (EDGs).[1] They activate the ring towards electrophilic aromatic substitution (EAS).

-

Regiocontrol: The iodine is positioned at C1.[1] In the precursor (1-isopropyl-2,4-dimethoxybenzene), the C5 position (which becomes C1 upon iodination) is the most nucleophilic site because it is para to the methoxy at C2 and ortho to the methoxy at C4. The alternative position (C3) is sterically crowded between two methoxy groups, making C5 the exclusive site for iodination.

-

Steric Bulk: The isopropyl group at C5 (relative to iodine at C1) adds lipophilicity and steric bulk, which is crucial for filling the hydrophobic pocket of the Hsp90 ATP-binding site in downstream pharmaceutical applications.

Synthetic Pathway

The synthesis typically proceeds from 2,4-dihydroxyacetophenone or resorcinol , requiring a sequence of Friedel-Crafts alkylation (or equivalent), methylation, and finally regioselective iodination.

Protocol: Iodination of 1-Isopropyl-2,4-dimethoxybenzene

Note: This protocol assumes the precursor 1-isopropyl-2,4-dimethoxybenzene is already available.[1]

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN), or Iodine (

-

Dissolution: Dissolve 1.0 eq of 1-isopropyl-2,4-dimethoxybenzene in anhydrous acetonitrile (

concentration). -

Addition: Cool the solution to

. Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise to avoid exotherm.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The electron-rich ring reacts rapidly.[1]

-

Quench: Quench with saturated aqueous sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of yellow/brown color).[1] -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via silica gel flash chromatography. Elute with a gradient of Hexanes

5% EtOAc/Hexanes.[1]

Yield Expectation: >85% due to the strong directing effects of the methoxy groups.

Visualizing the Synthesis

Figure 1: Synthetic route from Resorcinol to the target iodinated intermediate.

Part 3: Applications in Drug Discovery (Hsp90 Inhibition)

The primary utility of CAS 1155371-47-3 lies in the development of Hsp90 inhibitors .[1] Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins (e.g., HER2, BCR-ABL, Akt). Inhibiting Hsp90 leads to the degradation of these oncoproteins.[1]

Mechanism of Action

The 2,4-dihydroxy-5-isopropylphenyl moiety (derived from this intermediate after demethylation) mimics the structure of Radicicol , a natural Hsp90 inhibitor.[1]

-

Binding Mode: The resorcinol ring forms a critical hydrogen bond network with Asp93 and Thr184 in the N-terminal ATP-binding pocket of Hsp90.[1]

-

Role of the Iodine: The iodine atom in CAS 1155371-47-3 is not part of the final pharmacophore.[1] Instead, it is a "leaving group" used to attach the resorcinol ring to a linker or a second aryl ring (e.g., a triazole or isoxazole) via cross-coupling.

-

Deprotection: After coupling, the methoxy groups are typically cleaved (using

) to reveal the free hydroxyls required for hydrogen bonding.

Experimental Workflow: Sonogashira Coupling

A common workflow involves coupling this iodide with an alkyne to generate precursors for "Click" chemistry.[1]

-

Coupling: React CAS 1155371-47-3 with trimethylsilylacetylene (TMS-acetylene),

(cat.), -

Desilylation: Treat with

to yield 5-ethynyl-2,4-dimethoxy-1-isopropylbenzene . -

Click Reaction: React the ethynyl derivative with an organic azide to form a 1,2,3-triazole linked Hsp90 inhibitor.[1][3][4][5][6]

Figure 2: Application of CAS 1155371-47-3 in the synthesis of Triazole-based Hsp90 inhibitors.[1]

Part 4: Safety & Handling

As a halogenated aromatic ether, standard safety protocols apply.

-

Hazards: Irritant to eyes, skin, and respiratory system. May be harmful if swallowed.[1]

-

Stability: Stable under normal conditions.[1] Light sensitive (iodides can discolor upon prolonged exposure to light).[1] Store in amber vials.

-

Reactivity: Incompatible with strong oxidizing agents.[1]

-

Disposal: Dispose of as halogenated organic waste.[1]

References

-

BuyersGuideChem. (2025).[1] 1-Iodo-5-isopropyl-2,4-dimethoxybenzene | 1155371-47-3.[1] Retrieved from [Link][1]

-

MolAid. (2025).[1] 1-Iodo-5-isopropyl-2,4-dimethoxybenzene Chemical Structure & Properties. Retrieved from [Link][1]

-

Park, S. et al. (2020).[1][2] Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1.[1][6] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Google Patents. (2012).[1] CN102351655A - Synthesis method of 4-isopropylresorcinol.[1][7] Retrieved from

Sources

- 1. 2,5-Dimethoxy-4-iodoamphetamine | C11H16INO2 | CID 1229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

Introduction & Challenge Analysis

The substrate 1-Iodo-5-isopropyl-2,4-dimethoxybenzene presents a specific set of challenges for palladium-catalyzed cross-coupling. While aryl iodides are typically excellent electrophiles due to the weak C–I bond, this specific scaffold complicates the standard catalytic cycle due to two synergistic factors:

-

Electronic Deactivation: The resorcinol-derived core (2,4-dimethoxy substitution) is highly electron-rich. This increased electron density strengthens the C–I bond relative to electron-deficient systems, potentially slowing the rate of oxidative addition, although iodine remains a competent leaving group.

-

Steric Hindrance: The ortho-methoxy group at C2 and the bulky meta-isopropyl group at C5 create a crowded coordination sphere. Standard ligands (e.g., PPh3) often fail to prevent catalyst decomposition or cannot induce the necessary geometry for reductive elimination in such crowded systems.

Objective: To define a robust, scalable protocol that overcomes steric impedance and electronic deactivation, minimizing homocoupling and protodehalogenation side products.

Mechanistic Insight: The "Why" Behind the Protocol

To optimize this reaction, we must address the specific bottlenecks in the Suzuki-Miyaura cycle for this substrate.

-

The Ligand Choice (The Critical Variable): Standard phosphines (PPh3, dppf) lack the bulk required to enforce the reductive elimination of sterically hindered biaryls. We utilize Buchwald Dialkylbiaryl Phosphines (specifically SPhos or XPhos ).

-

Mechanism:[1][2][3][4] These ligands are electron-rich (facilitating oxidative addition of the electron-rich iodide) and extremely bulky (accelerating reductive elimination via steric relief).

-

Secondary Interaction: The ipso-interaction between the palladium and the lower ring of the biaryl ligand stabilizes the monoligated Pd(0) species, preventing "palladium black" precipitation.

-

-

The Base & Solvent: The ortho-methoxy group can coordinate to Pd, potentially arresting the cycle. A strong, bulky base in a biphasic system (e.g., K3PO4 in Toluene/Water) facilitates rapid transmetallation while keeping the inorganic byproducts soluble in the aqueous phase.

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the specific stress points for 1-Iodo-5-isopropyl-2,4-dimethoxybenzene.

Figure 1: Catalytic cycle highlighting the role of bulky, electron-rich ligands in overcoming the specific electronic and steric barriers of the substrate.

Optimized Experimental Protocol

This protocol is designed as a "Gold Standard" starting point. It uses a precatalyst system to ensure accurate Pd:Ligand stoichiometry.

Materials

-

Substrate: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4 (2 mol%)

-

Base: K₃PO₄ (tribasic potassium phosphate), finely ground (2.0 – 3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of argon.

-

Solids Addition: Charge the vessel with:

-

1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

K₃PO₄ (3.0 equiv)

-

If using separate catalyst/ligand: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

-

Note: If using XPhos Pd G4, add it here.

-

-

Degassing: Cap the vessel with a septum. Evacuate and backfill with argon three times.

-

Solvent Addition: Syringe in the degassed solvent mixture (Toluene/Water 10:1). The concentration of the aryl iodide should be approximately 0.1 M to 0.2 M.

-

Reaction: Place the vessel in a pre-heated oil bath or heating block at 80°C . Stir vigorously (critical for biphasic mixtures).

-

Monitoring: Check via LC-MS or TLC at 2 hours. If conversion is <50%, increase temperature to 100°C. Most reactions complete within 4–12 hours.

-

-

Workup:

-

Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

If the standard protocol yields unsatisfactory results (e.g., <70% yield), follow this logic tree. The electron-rich nature of the ring often leads to dehalogenation (replacement of I with H) if the cycle stalls.

Comparative Data: Ligand Screening (Hypothetical)

Conditions: 1.0 eq Substrate, 1.5 eq PhB(OH)2, 2 mol% Pd, K3PO4, Toluene/H2O, 80°C, 12h.

| Entry | Catalyst System | Conversion | Yield | Observation |

| 1 | Pd(PPh₃)₄ | 45% | 30% | Significant starting material remaining; Pd black formation. |

| 2 | Pd(dppf)Cl₂ | 60% | 55% | Slow reaction; some dehalogenation observed. |

| 3 | Pd(OAc)₂ / SPhos | >98% | 92% | Clean conversion; minimal side products. |

| 4 | Pd(OAc)₂ / XPhos | >98% | 88% | Excellent, but SPhos slightly cleaner for this substrate. |

| 5 | Pd2(dba)3 / PCy3 | 70% | 60% | Good conversion, but significant homocoupling. |

Optimization Workflow

Figure 2: Decision matrix for troubleshooting reaction failures based on LCMS data.

Key Troubleshooting Tips

-

Protodehalogenation (Ar-I

Ar-H): This indicates the oxidative addition occurred, but transmetallation was too slow, or the hydride source (often solvent or impurities) intercepted the Pd(II) species.-

Fix: Switch to XPhos (faster cycle) or ensure the solvent is strictly degassed. Use a higher concentration of boronic acid.

-

-

Homocoupling: Often caused by oxygen leakage.

-

Fix: Verify inert atmosphere. Add a scavenger like BHT if necessary (rarely needed with SPhos).

-

References

-

Buchwald, S. L., et al. "Universal 1-Amino-biphenyl-2-yl-phosphines (UBPs) for Palladium-Catalyzed Cross-Coupling." Chemical Science, 2011.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

Sources

Application Note: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene as a Keystone Intermediate in the Total Synthesis of Resorcinol-Based HSP90 Inhibitors

Executive Summary & Pharmacological Rationale

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone responsible for the folding, stabilization, and activation of over 200 "client" proteins, many of which (e.g., HER2, EGFR, JAK2) are critical drivers of oncogenesis[1]. Inhibiting the N-terminal ATP-binding pocket of HSP90 leads to the proteasomal degradation of these client proteins, making it a highly validated target in oncology and neurodegenerative disease research[1].

The resorcinol (1,3-dihydroxybenzene) motif is a privileged pharmacophore that mimics the natural HSP90 inhibitor Radicicol, forming critical hydrogen bonds with Asp93 and Thr184 in the ATP-binding pocket. 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (CAS: 1155371-47-3) is a highly strategic building block for synthesizing these inhibitors[2].

Causality of Structural Features:

-

Isopropyl Group: Precisely fills a lipophilic sub-pocket in the HSP90 ATP-binding domain, dramatically increasing binding affinity compared to unsubstituted analogs[1].

-

2,4-Dimethoxy Groups: Serve as a robust masking group for the sensitive resorcinol diol. This prevents unwanted oxidation or metal-coordination during downstream transition-metal-catalyzed cross-couplings[3].

-

Iodo Moiety: Provides an exceptionally reactive handle for Pd-catalyzed carbon-carbon bond formations (e.g., Sonogashira, Suzuki, or Stille couplings), allowing for modular assembly of diverse heterocyclic cores (triazoles, oxazoles, isoxazoles)[2],[4].

Diagram 1: Mechanism of HSP90 inhibition by resorcinol derivatives leading to client protein degradation.

Synthetic Workflow & Modular Assembly

The synthesis of highly potent triazole-based HSP90 inhibitors (e.g., 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates) from 1-Iodo-5-isopropyl-2,4-dimethoxybenzene typically follows a three-stage workflow[3],[5]. The iodo-arene is first converted to a terminal alkyne, which is then subjected to Click Chemistry (CuAAC) to build the triazole core, followed by global demethylation to unmask the active pharmacophore.

Diagram 2: Three-stage synthetic workflow from iodo-intermediate to active resorcinol inhibitor.

Experimental Protocols & Mechanistic Insights

Protocol A: Sonogashira Coupling & Alkyne Unmasking

This step installs the critical alkyne handle required for downstream heterocycle assembly[2].

Materials:

-

1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 eq)

-

Trimethylsilylacetylene (TMS-acetylene) (5.0 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

CuI (0.1 eq)

-

Triethylamine (Et₃N) (Solvent/Base)

Step-by-Step Methodology:

-

Degassing: Suspend 1-Iodo-5-isopropyl-2,4-dimethoxybenzene in freshly distilled Et₃N in a Schlenk flask. Sparge the solution with ultra-pure Argon for 15 minutes.

-

Expert Insight: Oxygen must be rigorously excluded. In the presence of O₂, Cu(I) oxidizes to Cu(II), triggering the Glaser homocoupling of TMS-acetylene, which depletes the reagent and complicates purification.

-

-

Catalyst Addition: Under positive Argon flow, add Pd(PPh₃)₂Cl₂ and CuI.

-

Reaction: Inject TMS-acetylene dropwise. Seal the flask and heat to 80°C (reflux) overnight[2].

-

Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove precipitated triethylammonium iodide salts and spent catalyst[2].

-

Desilylation (Self-Validating Step): Dissolve the crude TMS-alkyne in THF/MeOH (1:1) and add K₂CO₃ (2.0 eq). Stir for 2 hours at room temperature.

-

Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The highly non-polar TMS-alkyne will shift to a lower R_f upon removal of the TMS group.

-

Protocol B: CuAAC Assembly of the Triazole Core

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) regioselectively yields the 1,4-disubstituted 1,2,3-triazole core[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the 1-ethynyl-5-isopropyl-2,4-dimethoxybenzene (1.0 eq) and the target azide (e.g., an aryl azide or alkyl azide) (1.1 eq) in a 1:1 mixture of t-Butanol and H₂O.

-

Catalyst Generation In Situ: Add CuSO₄·5H₂O (0.05 eq) followed immediately by Sodium Ascorbate (0.1 eq).

-

Expert Insight: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. This is vastly superior to adding direct Cu(I) salts (like CuI), which are prone to disproportionation and oxidation in aqueous media.

-

-

Reaction: Stir vigorously at room temperature for 12 hours. The product often precipitates directly from the aqueous mixture.

-

Isolation: Filter the precipitate, wash with cold water and dilute ammonia (to remove residual copper), and dry under vacuum.

Protocol C: Global Demethylation (Resorcinol Unmasking)

The final and most critical step is the removal of the 2,4-dimethoxy protecting groups to yield the active 1,3-diol[3].

Step-by-Step Methodology:

-

Setup: Dissolve the protected triazole intermediate in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, 5.0 eq) dropwise over 30 minutes.

-

Expert Insight: BBr₃ is a potent Lewis acid. It coordinates to the methoxy oxygens, activating the methyl group for nucleophilic attack by the bromide ion. The low temperature (-78°C) is critical to prevent unwanted bromination of the electron-rich aromatic ring.

-

-

Cleavage: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Quenching: Cool the reaction back to 0°C and very carefully quench by dropwise addition of Methanol.

-

Validation: The quench destroys excess BBr₃, forming volatile trimethyl borate (B(OMe)₃) and HBr. Evaporate the solvents under reduced pressure. The crude product can be validated via LC-MS; look for the mass shift of [M - 28] Da, corresponding to the loss of two methyl groups.

-

Quantitative Data: HSP90 Inhibitory Activity

Derivatives synthesized using 1-Iodo-5-isopropyl-2,4-dimethoxybenzene as the core building block exhibit exceptional potency and selectivity. The table below summarizes the binding affinities of triazole alkyl acetates synthesized via this exact route[3],[5].

| Compound ID | Target | Binding Affinity (IC₅₀) | Selectivity vs. TRAP1 | Selectivity vs. Grp94 |

| Compound 18 | HSP90 | ~45 nM | > 350-fold | 1 to 3-fold |

| Compound 19 | HSP90 | ~45 nM | > 350-fold | 1 to 3-fold |

| Compound 30 | HSP90 | ~45 nM | > 350-fold | 1 to 3-fold |

Data Interpretation: The synthesized triazole alkyl acetates demonstrate nanomolar potency against HSP90. Crucially, the structural geometry provided by the 5-isopropyl-resorcinol moiety ensures a >350-fold selectivity over TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), reducing potential mitochondrial toxicity associated with pan-HSP90/TRAP1 inhibition[3].

References

-

Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1 Source: Bioorganic & Medicinal Chemistry Letters (2020), Volume 30, Issue 2, 126809. URL:[Link]

- 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use (WO2009066060A2)

- Resorcinol derivative as hsp90 inhibitor (WO2016116061A1)

Sources

- 1. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]

- 2. WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use - Google Patents [patents.google.com]

- 3. Discovery of 2-((4-resorcinolyl)-5-aryl-1,2,3-triazol-1-yl)acetates as potent Hsp90 inhibitors with selectivity over TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2016116061A1 - Resorcinol derivative as hsp90 inhibitor - Google Patents [patents.google.com]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

Application Note & Protocol: High-Yield Preparation of 5-Isopropyl-2,4-dimethoxy-1-phenylmagnesium Iodide

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 5-isopropyl-2,4-dimethoxy-1-phenylmagnesium iodide, from its corresponding aryl iodide. Grignard reagents are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1][2] The specific reagent derived from 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a valuable intermediate for introducing a sterically hindered and electron-rich phenyl group, a motif present in numerous pharmacologically active molecules and advanced materials. This guide details the underlying chemical principles, a robust step-by-step protocol, and critical troubleshooting advice to ensure reproducible, high-yield preparations.

Scientific Principles and Experimental Rationale

The preparation of a Grignard reagent is an oxidative addition reaction where magnesium metal inserts into a carbon-halogen bond.[3] While seemingly straightforward, success is critically dependent on understanding and controlling several key factors.

Mechanism of Formation

The reaction proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[4] The magnesium metal donates an electron to the aryl iodide, forming a radical anion which then fragments. This process ultimately results in the formation of the organomagnesium species, which is more accurately described as a complex stabilized by solvent molecules.[5][6] Ethereal solvents, such as tetrahydrofuran (THF), are essential as they coordinate to the magnesium center, solvating and stabilizing the highly reactive Grignard reagent.[1][6][7]

Critical Factor: Magnesium Activation

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[5] This layer must be disrupted to expose a fresh, reactive magnesium surface. Several methods exist:

-

Chemical Activation: The most common laboratory method involves using an activating agent. A small crystal of iodine (I₂) is highly effective; it reacts with the magnesium surface, and its disappearance provides a clear visual cue that the reaction has initiated.[8][9][10] 1,2-Dibromoethane is another excellent activator, as its reaction with magnesium produces ethylene gas, which is easily observed and confirms activation.[2][5]

-

Mechanical Activation: Methods like crushing the magnesium turnings with a glass rod or using ultrasound can physically break the MgO layer, exposing fresh metal.[5][11]

Critical Factor: Anhydrous and Inert Conditions

Grignard reagents are extremely strong bases and are highly sensitive to protic sources, especially water.[1][12] Exposure to even trace amounts of moisture will protonate and destroy the reagent, forming the corresponding arene (1-isopropyl-3,5-dimethoxybenzene) and magnesium hydroxy-iodide.

R-MgX + H₂O → R-H + Mg(OH)X

Similarly, Grignard reagents react rapidly with atmospheric oxygen in a radical process to form magnesium alkoxides (or phenoxides in this case).[5] Therefore, the entire procedure must be conducted under strictly anhydrous conditions using an inert atmosphere (typically dry nitrogen or argon).[12][13][14] This is achieved by:

-

Drying Glassware: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum immediately before use.[9][15]

-

Using Anhydrous Solvents: Solvents must be of high purity and anhydrous grade. THF, while an excellent solvent, can form explosive peroxides and should be handled appropriately.[8]

-

Inert Atmosphere: The reaction apparatus is continuously flushed with an inert gas to exclude air and moisture.[15]

Minimizing Side Reactions: The Wurtz Coupling

The primary side reaction of concern is the Wurtz-type homocoupling, where a molecule of the formed Grignard reagent reacts with a molecule of unreacted aryl iodide to form a biphenyl dimer.[16][17][18][19]

Ar-MgI + Ar-I → Ar-Ar + MgI₂

This side reaction is minimized by controlling the concentration of the aryl iodide. The most effective strategy is the slow, dropwise addition of the aryl iodide solution to the magnesium suspension.[16][19] This ensures that the local concentration of the halide remains low, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[19]

Detailed Experimental Protocol

This protocol is designed for a ~50 mmol scale synthesis. All operations must be performed in a well-ventilated fume hood.

Reagents and Materials

| Reagent / Material | M.W. ( g/mol ) | Equiv. | Amount | Concentration | Notes |

| Magnesium Turnings | 24.31 | 1.2 | 1.46 g | - | Ensure turnings are fresh and not heavily oxidized. |

| 1-Iodo-5-isopropyl-2,4-dimethoxybenzene | 320.17 | 1.0 | 16.0 g | - | Must be pure and dry. |

| Iodine (I₂) | 253.81 | cat. | 1-2 small crystals | - | Activator. |

| Tetrahydrofuran (THF) | 72.11 | - | 150 mL total | ~0.33 M | Anhydrous grade, inhibitor-free is preferred. |

| Dry Nitrogen or Argon | - | - | - | - | For maintaining an inert atmosphere. |

Equipment Setup

-

500 mL three-necked round-bottom flask

-

Magnetic stir bar

-

Reflux condenser with inert gas inlet/outlet (connected to a bubbler)

-

250 mL pressure-equalizing dropping funnel

-

Rubber septa

-

Syringes and needles for solvent transfer

-

Heating mantle

Preparation: All glassware must be cleaned, oven-dried (≥ 4 hours at 125 °C), and assembled hot while flushing with a stream of dry nitrogen or argon to prevent atmospheric moisture from adhering to the cooled surfaces.[15]

Step-by-Step Procedure

-

Apparatus Assembly: Assemble the dried three-necked flask with the stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Begin a gentle flow of inert gas through the system.

-

Magnesium Activation: Remove the dropping funnel temporarily and add the magnesium turnings (1.46 g) and one or two small crystals of iodine to the flask.[9] Briefly heat the bottom of the flask gently with a heat gun under the inert atmosphere until the iodine sublimes, depositing a faint purple vapor on the metal surface.[19][20] Allow the flask to cool to room temperature.

-

Prepare Aryl Iodide Solution: In a separate dry flask, dissolve the 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (16.0 g) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Add approximately 10-15 mL of the aryl iodide solution from the dropping funnel to the magnesium turnings. The reaction may not start immediately. Signs of initiation include the disappearance of the brown/purple iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[8][21] The solution will typically turn cloudy and grayish.[5] If the reaction does not start within 5-10 minutes, gently warm the flask with the palm of your hand or a heat gun.[9] Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.

-

Grignard Reagent Formation: Once the reaction is self-sustaining (i.e., refluxing gently without external heating), begin the dropwise addition of the remaining aryl iodide solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle, steady reflux of the THF (boiling point ~66 °C).[8][13] This slow addition is critical to minimize Wurtz coupling.[19] The total addition time should be approximately 60-90 minutes.

-

Reaction Completion: After the addition is complete, the reaction mixture will appear as a grayish, cloudy suspension. Gently heat the mixture to reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[2]

-

Cooling and Use: Turn off the heating and allow the solution to cool to room temperature. The resulting grayish-brown solution of 5-isopropyl-2,4-dimethoxy-1-phenylmagnesium iodide is now ready for use in subsequent reactions. It is best to use the reagent immediately.[13] If storage is necessary, it must be under a strictly inert atmosphere in a sealed, dry flask.

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the critical steps for the successful preparation of the Grignard reagent.

Caption: Workflow for Grignard reagent preparation.

Reaction Mechanism on Magnesium Surface

The diagram below illustrates the key interactions during the formation of the Grignard reagent.

Caption: Simplified mechanism of Grignard reagent formation.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure aryl iodide. | 1. Add another small crystal of I₂. Gently crush some Mg turnings with a dry glass rod. Add a few drops of 1,2-dibromoethane.[2][9][11]2. Ensure all equipment was rigorously dried and solvents are certified anhydrous.[12]3. Purify the starting material if necessary. |

| Reaction starts but then stops | 1. Insufficient local heating to overcome activation energy.2. All exposed Mg surface has been consumed/passivated. | 1. Apply gentle, localized heat with a heat gun.[21]2. Stir vigorously to create mechanical abrasion and expose new surfaces. |

| Low yield of desired product in subsequent reaction | 1. Wurtz coupling side reaction consumed the Grignard reagent.2. Premature quenching by atmospheric moisture or oxygen.3. Inaccurate estimation of Grignard concentration. | 1. Ensure the aryl iodide was added slowly enough to maintain a controlled reflux. High temperatures can favor Wurtz coupling.[16][19]2. Check all seals on the apparatus and ensure a positive pressure of inert gas was maintained throughout.[14]3. Consider titrating the Grignard reagent before use to determine the exact concentration. |

References

-

Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. Retrieved from [Link]

- Boudet, N., et al. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?. Retrieved from [Link]

- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.

- Rieke, R. D. (n.d.).

-

ResearchGate. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Retrieved from [Link]

-

ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Wurtz Coupling Reaction | PDF. Retrieved from [Link]

-

YouTube. (2025, December 30). How must you handle Grignard reagents in synthesis?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]

-

Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

-

YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

- Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

Sources

- 1. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. youtube.com [youtube.com]

- 4. web.alfredstate.edu [web.alfredstate.edu]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pdf.smolecule.com [pdf.smolecule.com]

- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]

- 15. web.mit.edu [web.mit.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-Iodo-5-isopropyl-2,4-dimethoxybenzene in palladium-catalyzed cross-coupling reactions. The inherent electronic and steric properties of this substrate—namely, its electron-rich nature due to two methoxy groups and the steric hindrance from the isopropyl group—can present unique challenges to achieving high reaction yields. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues and guide you toward successful outcomes.

Understanding the Substrate: Key Challenges

The structure of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene presents a specific set of challenges in cross-coupling reactions:

-

High Electron Density: The two methoxy groups donate electron density into the aromatic ring, making the carbon-iodine bond stronger and the aryl halide less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2]

-

Steric Hindrance: The isopropyl group, along with the adjacent methoxy group, can sterically hinder the approach of the palladium catalyst to the site of oxidative addition. This steric bulk can also impede subsequent steps in the catalytic cycle, such as reductive elimination.[3]

These factors necessitate careful optimization of reaction conditions to overcome the inherent low reactivity of the substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is giving low to no yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to inefficient oxidative addition. The electron-rich nature of the aryl iodide makes this step sluggish.[2]

-

Troubleshooting Steps:

-

Ligand Selection: Switch to bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are known to accelerate oxidative addition and are highly effective for sterically hindered and electron-rich aryl halides.[3][4]

-

Catalyst Choice: Consider using a pre-formed palladium(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient formation of the active catalytic species.[5][6]

-

Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for activating the boronic acid.[2][6] The physical properties of the base can also matter; grinding the base can improve reproducibility.[2]

-

Solvent System: While common solvents like toluene or dioxane are often used, a mixed aqueous system (e.g., toluene/water or dioxane/water) can be beneficial.[2][7] Vigorous stirring is crucial in biphasic systems.[6]

-

Q2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?

A2: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6][8]

-

Troubleshooting Steps:

-

Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]

-

Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[6]

-

Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.[6]

-

Q3: For a Heck reaction with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene, what conditions should I start with?

A3: The Heck reaction with electron-rich aryl halides can be challenging due to slower oxidative addition rates.[9][10]

-

Recommended Starting Conditions:

-

Catalyst and Ligand: A robust catalytic system is essential. Consider using a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(o-tolyl)₃ or a more advanced ligand such as cataCXium A.[11]

-

Base: A hindered amine base like triethylamine (NEt₃) or N,N-dicyclohexylmethylamine (Cy₂NMe) is commonly used.[12]

-

Solvent: Polar aprotic solvents like DMF or NMP are often effective.[13]

-

Temperature: Higher temperatures (100-140 °C) are typically required to drive the reaction to completion.[9] Microwave heating can also be an effective strategy to accelerate the reaction.[14]

-

Q4: I am attempting a Sonogashira coupling and observing low conversion. What are the key parameters to optimize?

A4: Sonogashira couplings are generally tolerant of a wide range of functional groups, but steric hindrance and electron-donating groups on the aryl halide can decrease reactivity.[15][16]

-

Optimization Strategies:

-

Copper Co-catalyst: While copper-free Sonogashira reactions are known, the use of a copper(I) co-catalyst (e.g., CuI) is often crucial for achieving high yields, especially with less reactive aryl iodides.[17]

-

Ligand Choice: The choice of phosphine ligand is important. While Pd(PPh₃)₄ is a common catalyst, more specialized ligands may be necessary. For hindered substrates, consider using a more electron-rich and bulky ligand.[18]

-

Base and Solvent: An amine base such as triethylamine or diisopropylamine is typically used, often serving as the solvent as well.[17]

-

Temperature: The reaction often proceeds at room temperature for aryl iodides, but gentle heating may be required for this specific substrate.[18]

-

Q5: In a Buchwald-Hartwig amination, what is the best approach for coupling an amine with 1-Iodo-5-isopropyl-2,4-dimethoxybenzene?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For your substrate, the key is to select a catalytic system that can overcome the high activation barrier for oxidative addition.

-

Key Considerations:

-

Ligand Selection is Critical: The choice of ligand is highly dependent on the amine coupling partner.[5] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[5] For challenging couplings, more specialized ligands like tBuBrettPhos may be necessary.[5]

-

Base: Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.[5] For base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[5]

-

Catalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[5]

-

Troubleshooting Guides

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

This is the most common issue encountered and can stem from several factors. A systematic approach to troubleshooting is essential.

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

-

Reagent Integrity:

-

Aryl Iodide: Confirm the purity of your 1-Iodo-5-isopropyl-2,4-dimethoxybenzene. Impurities can inhibit the catalyst.

-

Coupling Partner: For Suzuki reactions, ensure the boronic acid is not degraded (protodeboronation). For other couplings, verify the integrity of the organometallic reagent or alkyne.

-

Solvent and Base: Use anhydrous and degassed solvents. Ensure the base is of high purity and has been stored correctly.[6]

-

-

Catalyst System Optimization:

-

Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For this electron-rich and sterically hindered substrate, bulky, electron-rich ligands are highly recommended.[19] These ligands promote both oxidative addition and reductive elimination.[19]

-

Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient.[6][20] Using a pre-formed Pd(0) catalyst or a more advanced precatalyst can often improve results.[5][6]

-

-

Reaction Condition Optimization:

-

Base: The choice of base can significantly impact the reaction outcome. A screening of different bases is often worthwhile. For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are good starting points. For Buchwald-Hartwig aminations, strong bases like NaOtBu or KOtBu are common.[5]

-

Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.[13] While aprotic polar solvents like dioxane and THF are widely used, sometimes a switch to a less coordinating solvent or a biphasic system can be beneficial.[1]

-

Temperature: Many cross-coupling reactions require heating.[1][6] If the reaction is sluggish, a cautious increase in temperature may be necessary. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions.[6]

-

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and lower the yield of the desired compound.

| Side Product | Common Cause(s) | Suggested Solution(s) |

| Hydrodehalogenation Product | Presence of a hydrogen source (e.g., water, alcohol) and a strong base. Can also occur via β-hydride elimination from the catalyst.[13] | Ensure anhydrous conditions. Optimize the base and solvent system. |

| Homocoupling of Aryl Iodide | Can be promoted by certain reaction conditions and catalyst systems. | Optimize catalyst loading and reaction temperature.[5] |

| Protodeboronation (Suzuki) | Degradation of the boronic acid, often in the presence of water and base.[8] | Use the boronic acid as fresh as possible. Consider using a boronic ester, which can be more stable.[3] Minimize reaction time. |

Experimental Protocols: A Starting Point

The following protocols are intended as a general starting point and should be optimized for your specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask, add 1-Iodo-5-isopropyl-2,4-dimethoxybenzene (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane:H₂O 4:1).[21]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]

-

Purification: Purify the crude product by silica gel column chromatography.[21]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Successfully employing 1-Iodo-5-isopropyl-2,4-dimethoxybenzene in cross-coupling reactions hinges on a rational approach to overcoming its inherent electronic and steric challenges. By carefully selecting a robust catalytic system, particularly bulky and electron-rich phosphine ligands, and systematically optimizing reaction parameters such as the base, solvent, and temperature, high yields of desired products can be achieved. This guide provides a framework for troubleshooting common issues and a starting point for developing efficient and reproducible synthetic protocols.

References

-

A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols . PMC. (2012-10-10). Available at: [Link]

-

How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture . Frontiers. (2025-09-30). Available at: [Link]

-

Ligand design for cross-couplings: phosphines . YouTube. (2024-01-10). Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions | Organic... . Fiveable. (2025-08-15). Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros . Reddit. (2021-07-09). Available at: [Link]

-

Cross-Coupling Reactions Guide . Johnson Matthey. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. (2016-09-30). Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. (2021-02-10). Available at: [Link]

-

Sonogashira coupling . Wikipedia. Available at: [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions . Beilstein Journal of Organic Chemistry. (2022-03-03). Available at: [Link]

-

Problems with Suzuki coupling : r/Chempros . Reddit. (2025-06-14). Available at: [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) . YouTube. (2022-03-25). Available at: [Link]

-

Heck Reaction of Electronically Diverse Tertiary Alkyl Halides . PMC. Available at: [Link]

-

CHAPTER 9: Modern Heck Reactions . The Royal Society of Chemistry. Available at: [Link]

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions . ResearchGate. (2025-08-07). Available at: [Link]

-

Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis . University of Windsor. Available at: [Link]

-

How can I solve my problem with Suzuki coupling? . ResearchGate. (2014-12-23). Available at: [Link]

-

Heck Reaction—State of the Art . MDPI. (2017-09-11). Available at: [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Strathclyde. Available at: [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. (2024-08-05). Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . Reddit. (2018-09-06). Available at: [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PMC. (2022-09-19). Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . MDPI. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. (2019-12-18). Available at: [Link]

-

Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd . AIDIC. Available at: [Link]

-

Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst . SciSpace. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. (2010-10-06). Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman. Available at: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . PMC. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. reddit.com [reddit.com]

- 3. jmcct.com [jmcct.com]

- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. mdpi.com [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 16. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

Technical Support Center: Overcoming Steric Hindrance in Secondary Alkyl Substitutions

Welcome to the Advanced Troubleshooting Guide for nucleophilic substitutions involving isopropyl and structurally similar secondary alkyl groups. The isopropyl group (—CH(CH₃)₂) presents a notorious challenge in synthetic chemistry: its steric bulk severely restricts the 180° backside trajectory required for Sₙ2 reactions, while its secondary nature makes it highly susceptible to competing E2 elimination or Sₙ1 racemization pathways.

This support center is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and strategic workarounds to force high-yielding substitutions at sterically hindered secondary centers.

Core Diagnostic Workflow

Before adjusting your reaction conditions, use the following decision matrix to identify the most thermodynamically and kinetically viable pathway for your specific substrate and nucleophile.

Decision matrix for optimizing isopropyl substitution pathways.

FAQ & Troubleshooting: Competition Between Sₙ2 and E2

Q: Why does my reaction with isopropyl bromide yield mostly propylene (alkene) instead of the desired substitution product?